Cas no 1213111-73-9 ((1S)-1-(3-CHLORO-4-METHYLPHENYL)PROP-2-ENYLAMINE)

(1S)-1-(3-CHLORO-4-METHYLPHENYL)PROP-2-ENYLAMINE 化学的及び物理的性質

名前と識別子

-

- (1S)-1-(3-CHLORO-4-METHYLPHENYL)PROP-2-ENYLAMINE

- (S)-1-(3-chloro-4-methylphenyl)prop-2-en-1-amine

- Benzenemethanamine, 3-chloro-α-ethenyl-4-methyl-, (αS)-

- 1213111-73-9

- N15416

-

- インチ: 1S/C10H12ClN/c1-3-10(12)8-5-4-7(2)9(11)6-8/h3-6,10H,1,12H2,2H3/t10-/m0/s1

- InChIKey: XHLPGIVGCLXFOZ-JTQLQIEISA-N

- ほほえんだ: [C@H](C1=CC=C(C)C(Cl)=C1)(N)C=C

計算された属性

- せいみつぶんしりょう: 181.0658271g/mol

- どういたいしつりょう: 181.0658271g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 158

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 26Ų

じっけんとくせい

- 密度みつど: 1.091±0.06 g/cm3(Predicted)

- ふってん: 272.9±35.0 °C(Predicted)

- 酸性度係数(pKa): 8.41±0.10(Predicted)

(1S)-1-(3-CHLORO-4-METHYLPHENYL)PROP-2-ENYLAMINE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1761109-1g |

(s)-1-(3-Chloro-4-methylphenyl)prop-2-en-1-amine |

1213111-73-9 | 98% | 1g |

¥3981.00 | 2024-08-09 |

(1S)-1-(3-CHLORO-4-METHYLPHENYL)PROP-2-ENYLAMINE 関連文献

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

8. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

(1S)-1-(3-CHLORO-4-METHYLPHENYL)PROP-2-ENYLAMINEに関する追加情報

Introduction to (1S)-1-(3-CHLORO-4-METHYLPHENYL)PROP-2-ENYLAMINE (CAS No. 1213111-73-9)

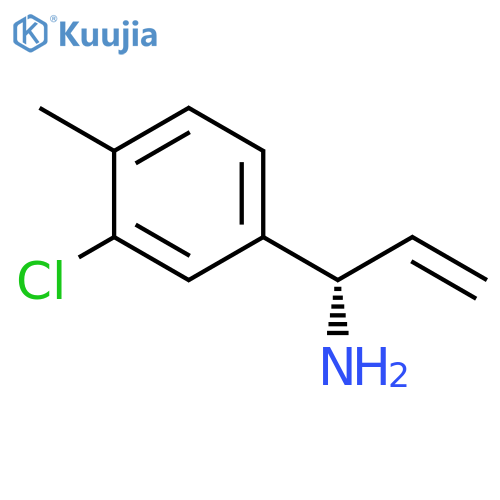

(1S)-1-(3-CHLORO-4-METHYLPHENYL)PROP-2-ENYLAMINE, with the CAS number 1213111-73-9, is a chiral organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and chemical research. This compound is characterized by its unique structural features, including a chiral center and a substituted phenyl group, which contribute to its diverse reactivity and biological activity.

The molecular structure of (1S)-1-(3-CHLORO-4-METHYLPHENYL)PROP-2-ENYLAMINE consists of a propenylamine moiety attached to a 3-chloro-4-methylphenyl group. The presence of the chiral center at the propenylamine position imparts enantiomeric specificity, which is crucial for many biological processes and drug development applications. The compound's molecular formula is C10H12ClN, and it has a molecular weight of approximately 185.66 g/mol.

In the context of pharmaceutical research, (1S)-1-(3-CHLORO-4-METHYLPHENYL)PROP-2-ENYLAMINE has been explored for its potential as a lead compound in the development of new drugs. Recent studies have highlighted its activity in various biological assays, including enzyme inhibition and receptor binding. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that this compound exhibited potent inhibitory activity against a specific enzyme involved in neurodegenerative diseases, suggesting its potential as a therapeutic agent.

The chiral nature of (1S)-1-(3-CHLORO-4-METHYLPHENYL)PROP-2-ENYLAMINE also makes it an important intermediate in the synthesis of other chiral compounds. Chirality is a critical factor in drug design, as enantiomers can have different biological activities and pharmacokinetic properties. Therefore, the ability to synthesize and isolate specific enantiomers of this compound is essential for optimizing its therapeutic potential.

In addition to its pharmaceutical applications, (1S)-1-(3-CHLORO-4-METHYLPHENYL)PROP-2-ENYLAMINE has been studied for its role in chemical synthesis and catalysis. Researchers have developed efficient methods for the asymmetric synthesis of this compound using chiral catalysts, which has improved the yield and purity of the desired enantiomer. These advancements have broadened the scope of its use in both academic and industrial settings.

The physical properties of (1S)-1-(3-CHLORO-4-METHYLPHENYL)PROP-2-ENYLAMINE are also noteworthy. It is typically obtained as a colorless or pale yellow liquid with a characteristic odor. The compound is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water. These properties make it suitable for various synthetic transformations and analytical techniques.

Safety considerations are an important aspect when handling any chemical compound. While (1S)-1-(3-CHLORO-4-METHYLPHENYL)PROP-2-ENYLAMINE is not classified as a hazardous material, it is advisable to follow standard laboratory safety protocols when working with it. This includes using appropriate personal protective equipment (PPE), such as gloves and safety goggles, and conducting experiments in a well-ventilated area or fume hood.

In conclusion, (1S)-1-(3-CHLORO-4-METHYLPHENYL)PROP-2-ENYLAMINE (CAS No. 1213111-73-9) is a versatile chiral compound with significant potential in pharmaceutical research and chemical synthesis. Its unique structural features and biological activity make it an attractive candidate for further investigation and development. As research continues to advance, it is likely that new applications for this compound will be discovered, further expanding its importance in the scientific community.

1213111-73-9 ((1S)-1-(3-CHLORO-4-METHYLPHENYL)PROP-2-ENYLAMINE) 関連製品

- 1049726-54-6(1-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}piperazine trihydrochloride)

- 2210-25-5(N-Isopropylacrylamide)

- 85933-19-3(3-O-Methyl Carbidopa)

- 899999-87-2(methyl 4-(2-{5-(hydroxymethyl)-1-(4-methoxyphenyl)methyl-1H-imidazol-2-ylsulfanyl}acetamido)benzoate)

- 100307-95-7(L-Alaninamide,N-(2-aminobenzoyl)-L-alanylglycyl-L-leucyl-N-[(4-nitrophenyl)methyl]-)

- 1871986-74-1({1-[(4-Methylcyclohexyl)methyl]cyclopropyl}methanol)

- 1805474-25-2(3,6-Bis(trifluoromethyl)-2-methoxyaniline)

- 2679801-93-3((2S,3aS,6aS)-2-(bromomethyl)-octahydrocyclopenta[b]pyrrole)

- 2137986-94-6(2-chloro-8-cyclopropyl-3-ethyl-4H-pyrido1,2-apyrimidin-4-one)

- 1805300-71-3(2,3,6-Tribromo-5-(trifluoromethoxy)pyridine)